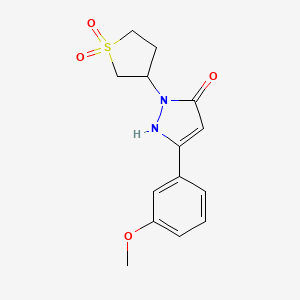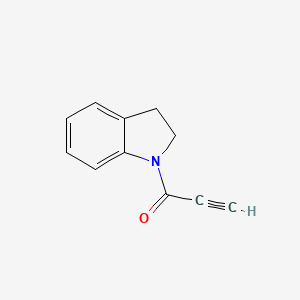
1-(2,3-Dihydro-1H-indol-1-YL)-2-propyn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydro-1H-indol-1-YL)-2-propyn-1-one is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. These compounds exhibit a wide range of biological activities, making them valuable for medicinal chemistry and drug development.
Preparation Methods
The synthesis of 1-(2,3-Dihydro-1H-indol-1-YL)-2-propyn-1-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This method provides a good yield of the desired indole derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,3-Dihydro-1H-indol-1-YL)-2-propyn-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,3-Dihydro-1H-indol-1-YL)-2-propyn-1-one has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex indole derivatives . In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer activities . In medicine, indole derivatives, including this compound, are explored for their potential therapeutic effects in treating various diseases. Additionally, in the industry, it is used in the development of new materials and as a building block for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1H-indol-1-YL)-2-propyn-1-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, indole derivatives may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis.
Comparison with Similar Compounds
1-(2,3-Dihydro-1H-indol-1-YL)-2-propyn-1-one can be compared with other similar indole derivatives, such as 1-(2,3-Dihydro-1H-indol-1-yl)prop-2-en-1-one . While both compounds share the indole core structure, their unique substituents and functional groups contribute to their distinct chemical and biological properties. The uniqueness of this compound lies in its specific propargyl group, which may impart different reactivity and biological activity compared to other indole derivatives.
Properties
Molecular Formula |
C11H9NO |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
1-(2,3-dihydroindol-1-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C11H9NO/c1-2-11(13)12-8-7-9-5-3-4-6-10(9)12/h1,3-6H,7-8H2 |
InChI Key |
QETBRKOCDPRJPG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)N1CCC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B11031932.png)
![N-benzyltetrazolo[5,1-a]phthalazin-6-amine](/img/structure/B11031933.png)
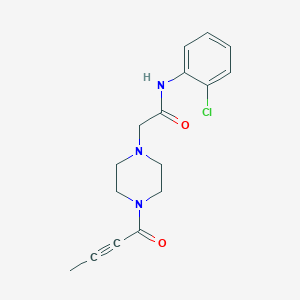
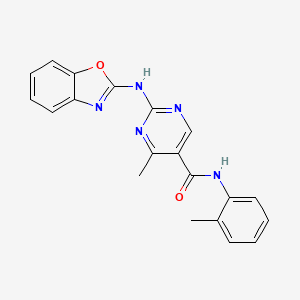
![N-(3-chloro-2-methylphenyl)-2-(1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)acetamide](/img/structure/B11031950.png)

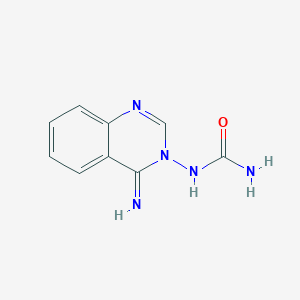
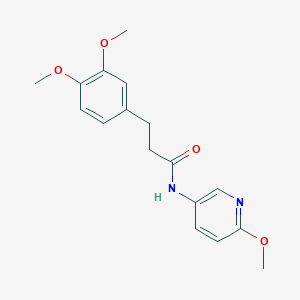
![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(3,5-dimethylpiperidin-1-yl)ethanone](/img/structure/B11031961.png)

![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11031971.png)

![2-Ethyl-3-(4-fluorophenyl)-7-(3-pyridylmethyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidin-6(7H)-one](/img/structure/B11031979.png)
